molecular formula C16H15N7O2 B2425489 2-{5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,4-oxadiazol-3-yl}pyrazine CAS No. 1226432-82-1

2-{5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,4-oxadiazol-3-yl}pyrazine

Cat. No.: B2425489
CAS No.: 1226432-82-1
M. Wt: 337.343
InChI Key: XMSGKMXLZURVGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,4-oxadiazol-3-yl}pyrazine is a sophisticated heterocyclic scaffold designed for advanced drug discovery and pharmaceutical research. Its structure integrates multiple privileged pharmacophores, including a 1,2,4-oxadiazole ring and a piperazine core, linked to terminal pyridine and pyrazine rings. The piperazine moiety is a widely recognized scaffold in medicinal chemistry, known for contributing to potent biological activity in therapeutic agents . Specifically, molecular frameworks incorporating a pyridine-linked piperazine unit have demonstrated significant efficacy in scientific research, particularly in the development of anti-tubercular agents . Furthermore, the 1,2,4-oxadiazole group is a bioisostere for carboxylate and amide functionalities, often used to enhance a compound's metabolic stability and binding affinity toward biological targets. This molecular architecture makes the compound a highly versatile intermediate for constructing targeted libraries in hit-to-lead optimization campaigns. Researchers can leverage this compound to explore its potential interactions with various enzymatic targets, leveraging the hydrogen-bond accepting and donating capabilities of the oxadiazole and the piperazine nitrogens, as well as the metal-coordinating potential of the pyrazine ring. Its primary research application lies in the synthesis of novel bioactive molecules for screening against infectious diseases, and in cancer research, where similar complex heterocycles have shown promise.

Properties

IUPAC Name

(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O2/c24-16(15-20-14(21-25-15)12-11-17-5-6-18-12)23-9-7-22(8-10-23)13-3-1-2-4-19-13/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSGKMXLZURVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,4-oxadiazol-3-yl}pyrazine is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrazine core substituted with an oxadiazole ring and a piperazine moiety, which is known to enhance biological activity. The presence of the pyridine ring adds to its pharmacophoric profile, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with this structure can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (M. tuberculosis) . The mechanism involves the inhibition of key enzymes in bacterial fatty acid biosynthesis, such as enoyl reductase (InhA), leading to cell lysis .

Antitumor Activity

A series of studies have reported the antitumor efficacy of related compounds. For example, derivatives similar to This compound have shown selective inhibition of eukaryotic initiation factor 4A3 (eIF4A3), a protein implicated in cancer cell proliferation . Compounds demonstrated promising pharmacokinetic profiles with significant tumor growth inhibition in preclinical models.

Neuroprotective Effects

Some derivatives have been investigated for neuroprotective effects against neurodegenerative diseases. The modulation of muscarinic receptors has been highlighted as a potential mechanism for neuroprotection . These findings suggest that the compound may offer therapeutic benefits in treating conditions such as Alzheimer's disease.

Study 1: Antitubercular Activity

In a study assessing various oxadiazole derivatives for their antitubercular activity against M. tuberculosis, several compounds exhibited IC50 values ranging from 1.35 to 2.18 μM. Notably, compounds with structural similarities to This compound showed significant activity without cytotoxic effects on human cells .

CompoundIC50 (μM)Cytotoxicity
Compound A1.35Non-toxic
Compound B2.18Non-toxic

Study 2: Antitumor Efficacy

Another study focused on the antitumor potential of similar piperazine derivatives revealed that certain compounds led to T/C values indicating reduced tumor size without severe body weight loss in animal models . This suggests a favorable therapeutic index for further development.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds containing the oxadiazole and piperazine moieties exhibit significant anticancer activity. For instance, a study published in Medicinal Chemistry highlighted that derivatives similar to 2-{5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,4-oxadiazol-3-yl}pyrazine showed promising results against various cancer cell lines due to their ability to inhibit key signaling pathways involved in tumor growth .

Neuropharmacological Effects

Another area of research focuses on the neuropharmacological effects of this compound. Research has demonstrated that piperazine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating anxiety and depression disorders . The presence of the pyridine ring enhances these effects by improving receptor binding affinities.

Case Study 1: Anticancer Activity

A recent investigation assessed the anticancer efficacy of this compound against human breast cancer cells (MCF-7). The compound displayed a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.

Case Study 2: Neuroprotective Effects

In a study examining neuroprotective properties, the compound was tested in animal models of neurodegenerative diseases. Results indicated that treatment with this compound led to a significant reduction in oxidative stress markers and improved cognitive functions compared to untreated controls.

Data Table: Summary of Biological Activities

Activity TypeModel/AssayResultReference
AnticancerMCF-7 Cell LineIC50 = X µM
NeuroprotectionAnimal ModelReduced oxidative stress
Receptor BindingIn vitro assaysHigh affinity for serotonin receptors

Chemical Reactions Analysis

Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives or amides.

Conditions Reagents Products References
Acidic (HCl, H<sub>2</sub>O)6M HCl, reflux, 6–8hPyrazine-2-carboxylic acid derivative + urea byproduct
Basic (NaOH, MeOH)2M NaOH, 60°C, 4hAmide intermediate (via ring opening) + subsequent decarboxylation

Mechanistic Insights :

  • Acidic hydrolysis proceeds via protonation of the oxadiazole nitrogen, followed by nucleophilic attack by water.

  • Basic conditions favor ring-opening via hydroxide attack at the electrophilic carbon, forming an unstable intermediate that decarboxylates.

Substitution Reactions at the Pyrazine Ring

The pyrazine ring participates in nucleophilic aromatic substitution (NAS) and electrophilic substitution, though reactivity is moderated by electron-withdrawing substituents.

Reaction Type Reagents/Conditions Products References
HalogenationCl<sub>2</sub>/FeCl<sub>3</sub>, 0°C3-Chloro-pyrazine derivative
AminationNH<sub>3</sub>/CuCl, 120°C3-Amino-pyrazine analog

Key Observations :

  • Chlorination occurs preferentially at the 3-position due to steric and electronic factors .

  • Amination requires catalytic copper to activate the pyrazine ring for NAS .

Functionalization of the Piperazine Moiety

The piperazine nitrogen atoms undergo alkylation, acylation, and sulfonylation, enabling structural diversification.

Reaction Type Reagents Products References
AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMFN-Methylpiperazine derivative
AcylationAcCl, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>N-Acetylpiperazine analog

Notes :

  • Alkylation typically targets the less sterically hindered nitrogen atom .

  • Acylation is regioselective under mild conditions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions modify the pyrazine or oxadiazole rings for bioconjugation or material design.

Reaction Type Catalyst/Reagents Products References
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>Arylated pyrazine derivatives
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, amineN-Arylpiperazine conjugates

Example :

  • Suzuki coupling with phenylboronic acid introduces aryl groups at the pyrazine 3-position, enhancing π-stacking interactions .

Reductive Transformations

The oxadiazole ring is susceptible to hydrogenation, generating diamine intermediates.

Conditions Reagents Products References
H<sub>2</sub>, Pd/C, EtOH10% Pd/C, 50 psi H<sub>2</sub>1,2-Diaminoethane analog

Applications :

  • Reduced intermediates serve as precursors for imine or urea derivatives.

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in [3+2] cycloadditions with alkynes or nitriles.

Reagents Conditions Products References
Phenylacetylene, CuI80°C, DMFTriazole-linked pyrazine conjugates

Mechanism :

  • Thermal activation induces ring-opening, followed by recombination with dipolarophiles .

Preparation Methods

Preparation of Pyrazine-2-carbonitrile

Pyrazine-2-carbonitrile serves as the starting material for oxadiazole construction. Industrial-scale production typically involves:

  • Ammoxidation : Gas-phase reaction of 2-methylpyrazine with ammonia and oxygen over vanadium oxide catalysts at 400–450°C.
  • Cyano-dehalogenation : Nucleophilic substitution of 2-chloropyrazine with cyanide salts in dimethylformamide (DMF) at 120°C.

Yields typically range from 65–78%, with purity >95% confirmed via GC-MS.

Formation of the 1,2,4-Oxadiazole Ring

The critical cyclization step employs amidoxime intermediates , generated through:

Reaction conditions :

  • Pyrazine-2-carbonitrile (1.0 equiv)
  • Hydroxylamine hydrochloride (1.2 equiv)
  • Ethanol/water (3:1), reflux, 6 h

Subsequent cyclization with 4-(pyridin-2-yl)piperazine-1-carbonyl chloride proceeds via:

Optimized protocol :

  • Activate amidoxime (0.5 mmol) with T3P® (propylphosphonic anhydride, 1.3 equiv) in DMF
  • Add 4-(pyridin-2-yl)piperazine-1-carbonyl chloride (0.55 mmol)
  • Stir under N₂ at 25°C for 12 h
  • Quench with ice water, extract with ethyl acetate
  • Purify via silica chromatography (hexane:EtOAc 7:3)

This method achieves 72–85% yields across 15 reported analogues, with reaction scalability demonstrated up to 100 g batches.

Functionalization with the 4-(Pyridin-2-yl)piperazine Moiety

Synthesis of 4-(Pyridin-2-yl)piperazine

Two principal routes dominate industrial production:

Route A: Direct coupling

  • Piperazine (1.0 equiv) + 2-chloropyridine (1.1 equiv)
  • K₂CO₃ (2.0 equiv), DMF, 110°C, 24 h
  • Yield: 68%

Route B: Buchwald-Hartwig amination

  • Piperazine (1.0 equiv) + 2-bromopyridine (1.05 equiv)
  • Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)
  • Cs₂CO₃ (2.0 equiv), toluene, 100°C, 18 h
  • Yield: 83%

Route B offers superior yields and scalability, though requires stringent oxygen-free conditions.

Carbonylation to Acid Chloride

Conversion to the reactive acyl chloride employs:

  • 4-(Pyridin-2-yl)piperazine (1.0 equiv)
  • Triphosgene (0.35 equiv) in anhydrous CH₂Cl₂
  • Catalytic DMF (0.1 equiv), 0°C → 25°C, 3 h
  • Yield: 91%

Critical parameters include strict moisture control and immediate use of the acid chloride to prevent hydrolysis.

Convergent Coupling Strategies

T3P®-Mediated Amide Bond Formation

The final coupling step demonstrates optimal efficiency using:

Reaction matrix :

Component Quantity
Oxadiazole-amine 1.0 equiv
Piperazine carbonyl chloride 1.05 equiv
T3P® (50% in EtOAc) 1.5 equiv
DIPEA 3.0 equiv
DMF 0.1 M

Procedure :

  • Charge amine and base in DMF at 0°C
  • Add acid chloride dropwise over 15 min
  • Warm to 25°C, stir 6 h
  • Workup as per Section 2.2

This protocol achieves consistent 78–82% isolated yields with <2% dimerization byproducts.

Alternative Coupling Reagents

Comparative studies reveal performance variations:

Reagent Yield (%) Purity (%) Reaction Time (h)
T3P® 82 98.5 6
EDCI/HOBt 74 97.2 12
HATU 69 96.8 8
DCC 58 95.1 24

T3P® demonstrates superior efficiency, attributed to its dual role as coupling agent and water scavenger.

Process Optimization and Scale-Up Considerations

Solvent Screening

Polar aprotic solvents prove essential for reaction homogeneity:

Solvent Yield (%) Solubility (g/L)
DMF 82 120
DMAc 80 115
NMP 77 98
THF 41 23

DMF remains optimal despite higher boiling point, facilitating easier product isolation.

Temperature Profiling

Controlled exotherms (<5°C deviation) prevent oxadiazole ring degradation:

  • 0–25°C: Minimal byproduct formation
  • >40°C: 12–15% decomposition observed via HPLC
  • <0°C: Incomplete conversion (63% yield)

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :
δ 8.72 (d, J=2.4 Hz, 1H, Pyrazine H),
8.54 (dd, J=4.8, 1.6 Hz, 1H, Pyridine H),
8.23–8.18 (m, 2H, Oxadiazole H),
7.76 (td, J=7.6, 1.6 Hz, 1H, Pyridine H),
7.35 (d, J=8.0 Hz, 1H, Pyridine H),
3.95–3.65 (m, 8H, Piperazine CH₂),

FT-IR (KBr) :
ν 1675 cm⁻¹ (C=O str.), 1602 cm⁻¹ (C=N oxadiazole), 1550 cm⁻¹ (pyrazine ring)

HRMS (ESI+) : Calcd for C₁₇H₁₆N₈O₂ [M+H]⁺: 397.1365, Found: 397.1362

Q & A

Q. What are the critical synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions:

  • Oxadiazole ring formation : Cyclization of hydrazides with carbonyl compounds under reflux in solvents like DMF or dichloromethane, often using microwave-assisted synthesis to enhance yields .
  • Piperazine coupling : Nucleophilic substitution or coupling reactions (e.g., amide bond formation) between pyridine-2-carboxylic acid derivatives and piperazine moieties. Catalysts like HATU or DCC may be employed for activation .
  • Purification : Techniques such as column chromatography or HPLC ensure >95% purity. Key characterization includes ¹H/¹³C NMR (to confirm regiochemistry), IR (to validate carbonyl groups), and HRMS (for molecular ion verification) .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., distinguishing oxadiazole C-3 vs. C-5 substitution) .
  • Mass spectrometry : HRMS validates the molecular formula (e.g., C₁₇H₁₄N₈O₂).
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., π-π stacking in pyrazine rings) .
  • HPLC : Monitors purity (>95%) and detects side products (e.g., unreacted intermediates) .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Kinase or phosphodiesterase inhibition assays using fluorescence-based protocols (e.g., ADP-Glo™ for kinase activity) .

Advanced Research Questions

Q. How can structural discrepancies in biological activity among analogs be resolved?

  • Case study : Analogs with 4-methoxypiperidine vs. trifluoromethyl groups show 10-fold differences in IC₅₀ values. Resolve via:
  • Molecular docking : Compare binding modes with target proteins (e.g., EGFR kinase) to identify steric clashes or hydrogen-bonding variations .

  • Metabolic stability assays : Liver microsome studies to assess if electron-withdrawing groups (e.g., CF₃) improve resistance to oxidative metabolism .

    Substituent IC₅₀ (μM) Key Interaction
    4-Methoxypiperidine1.2H-bond with Thr766 (EGFR)
    4-Trifluoromethyl0.15Hydrophobic pocket occupancy
    Data adapted from .

Q. What strategies optimize solubility and bioavailability without compromising activity?

  • Prodrug design : Introduce phosphate or acetyl groups at the pyrazine N-1 position to enhance aqueous solubility .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to improve dissolution rates .
  • LogP reduction : Replace lipophilic groups (e.g., phenyl) with polar moieties (e.g., pyridyl), monitored via shake-flask experiments .

Q. How can in silico modeling guide SAR studies for this compound?

  • Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors in oxadiazole) using tools like Schrödinger’s Phase .
  • ADME prediction : SwissADME predicts blood-brain barrier permeability (e.g., <5% CNS penetration due to high polarity) .
  • Toxicity risk assessment : Derek Nexus flags potential hepatotoxicity from piperazine metabolites .

Methodological Challenges and Solutions

Q. How to address contradictory data in enzyme inhibition vs. cellular activity?

  • Hypothesis : Poor cellular permeability may limit target engagement despite strong in vitro enzyme inhibition.
  • Validation :
  • Caco-2 assays : Measure permeability (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption) .
  • Lysosomal trapping studies : Fluorescent probes (e.g., LysoTracker) assess intracellular accumulation in acidic organelles .

Q. What synthetic routes minimize racemization in chiral intermediates?

  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions .
  • Chiral HPLC : Resolve enantiomers early in synthesis (e.g., using Chiralpak AD-H column) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.